5-Bromo-2-methyl-4-phenyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

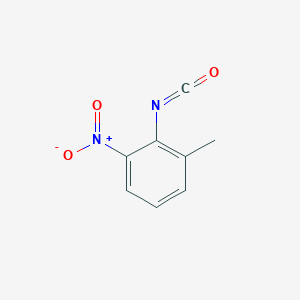

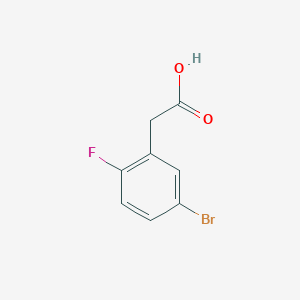

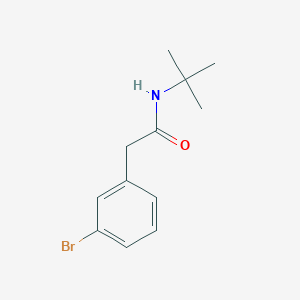

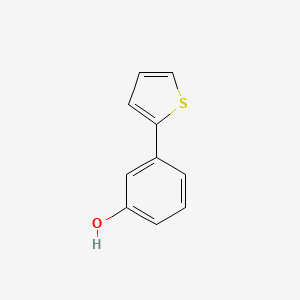

The compound 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom and a phenyl group in the compound suggests potential reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of halogens for further functionalization. For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . Additionally, bromination of 4-substituted thiazolylhydrazones has been shown to lead to the formation of 5-halo derivatives, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, a related compound, shows that the thiazole and phenyl rings are inclined at a small angle, suggesting a planar geometry that could be similar in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The crystal structure of other thiazole derivatives, such as 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, has been confirmed by X-ray diffraction studies, which could also be applied to determine the structure of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often acting as intermediates or reactants. The presence of a bromine atom in the 5-Bromo-2-methyl-4-phenyl-1,3-thiazole molecule suggests potential for nucleophilic substitution reactions, as seen in the bromination of thiazolylhydrazones . Additionally, the compound could potentially undergo reactions with phenacyl bromides, as demonstrated by the synthesis of related thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, the crystal packing of 2-Bromo-4-phenyl-1,3-thiazole exhibits short intermolecular S⋯Br contacts, which could also be expected in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The IR spectrum of related compounds provides information on functional group vibrations, such as C-H and C=C aromatic bond stretchings, which are likely to be present in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole as well . The molecular cocrystals of related thiazole derivatives demonstrate hydrogen bonding and π-π interactions, which could influence the solubility and melting point of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .

Aplicaciones Científicas De Investigación

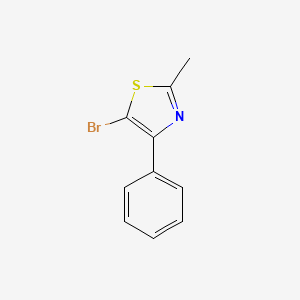

Heterocyclic Compound Synthesis

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is part of the thiazole family, a well-known five-membered heterocyclic compound. It's utilized as a building block in synthesizing various heterocyclic compounds due to its reactivity and versatility. This includes the formation of structures like pyrazolo-imidazoles, spiropyrans, and other complex heterocycles. The unique properties of thiazole derivatives enable the creation of diverse molecules with a broad spectrum of biological activities (Gomaa & Ali, 2020; Leoni et al., 2014).

Medicinal Chemistry

In the realm of medicinal chemistry, thiazole derivatives like 5-Bromo-2-methyl-4-phenyl-1,3-thiazole are significant. They are often integrated into the design of novel therapeutic agents due to their wide range of pharmacological activities. This includes antimicrobial, anti-inflammatory, and neuroprotective properties, among others. The versatility and therapeutic potential of the thiazole scaffold make it a valuable asset in drug discovery and development (Kumawat, 2017; Kashyap et al., 2018).

Pharmaceutical Applications

Thiazole derivatives are a cornerstone in the pharmaceutical industry. They are part of several potent pharmacologically active molecules, such as antimicrobial, antiviral, and antitumor drugs. The ability to modify the thiazole ring at different positions allows the generation of new molecules with potent antibacterial activities, demonstrating the importance of thiazole in the synthesis of drugs with lesser side effects (Abdurakhmanova et al., 2018; Sharma et al., 2019).

Biological Potential

The thiazole nucleus, a part of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, has demonstrated significant biological potential. This includes a wide spectrum of biological activities like antimalarial, antibacterial, and anti-inflammatory properties. The continuous exploration of thiazole derivatives in medicinal chemistry paves the way for the discovery of novel drug molecules with advanced modes of action (ArunlalV. et al., 2015; Mohanty et al., 2021).

Propiedades

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVQJKFCJWQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394216 |

Source

|

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-phenyl-1,3-thiazole | |

CAS RN |

78502-81-5 |

Source

|

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)